1-Amino-4-methyl-1H-pyrrole-2-carboxamide
Overview
Description
“1-Amino-4-methyl-1H-pyrrole-2-carboxamide” is a heterocyclic compound . It belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Synthesis Analysis
The synthesis of “1-Amino-4-methyl-1H-pyrrole-2-carboxamide” and similar compounds often involves the use of carboxylic acid activators . These compounds increase the conversion rate of carboxylic acid to carboxamide . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular formula of “1-Amino-4-methyl-1H-pyrrole-2-carboxamide” is C6H9N3O . The InChI code is 1S/C6H8N2O2.ClH/c1-8-3-4 (7)2-5 (8)6 (9)10;/h2-3H,7H2,1H3, (H,9,10);1H .Scientific Research Applications
Crystallographic Studies
1-Amino-4-methyl-1H-pyrrole-2-carboxamide has been studied for its crystallographic properties, as seen in the asymmetric unit of a title compound containing 1H-pyrrole-2-carboxamide molecules and solvent molecules, demonstrating the structural versatility and potential for forming complex crystalline structures (Liping Lu, Miaoli Zhu, & Pin Yang, 2004).
Organic Synthesis
The compound is integral in the synthesis of tricyclic pyrrole-2-carboxamides, where it has been used in a discovery library synthesis via a Stetter-Paal-Knorr reaction sequence. This underscores its role in creating diverse molecular libraries for pharmaceutical research (S. Werner et al., 2006). Additionally, it's involved in the synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, highlighting an efficient and environmentally friendly synthetic process (Ramanaiah C. Kanamarlapudi et al., 2007).
properties
IUPAC Name |
1-amino-4-methylpyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(6(7)10)9(8)3-4/h2-3H,8H2,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRBFVJDVOXNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-methyl-1H-pyrrole-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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